Product packaging for 1-(3-Bromophenyl)imidazolidin-2-one(Cat. No.:CAS No. 14088-96-1)

1-(3-Bromophenyl)imidazolidin-2-one

Cat. No.: B085219
CAS No.: 14088-96-1
M. Wt: 241.08 g/mol
InChI Key: YWUYVOVMNCGEQZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)imidazolidin-2-one (CAS 14088-96-1) is a brominated cyclic urea derivative of high interest in medicinal chemistry and organic synthesis. The compound features an imidazolidin-2-one core, a well-established privileged scaffold in drug discovery due to its presence in various FDA-approved pharmaceuticals . This structure serves as a versatile building block for the synthesis of vicinal diamines and other complex molecules . The 3-bromophenyl substituent provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening. Research into imidazolidin-2-one derivatives has revealed a broad spectrum of attractive biological activities, including anti-inflammatory, herbicidal, antitumor, antioxidant, cardiotonic, antitubercular, and antiarrhythmic properties . A 2021 study highlighted the significant in vitro anticancer activity of novel 4-(het)arylimidazolidin-2-ones, underscoring the therapeutic potential of this chemical class . The compound is characterized by a molecular formula of C9H9BrN2O and a molecular weight of 241.08 g/mol . It has a melting point of 132-135°C . As a safety precaution, this product is labeled with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2O B085219 1-(3-Bromophenyl)imidazolidin-2-one CAS No. 14088-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594734
Record name 1-(3-Bromophenyl)imidazolidin-2-one
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Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-96-1
Record name 1-(3-Bromophenyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)imidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Bromophenyl Imidazolidin 2 One and Analogues

Classical and Conventional Synthetic Routes for Imidazolidin-2-ones

Traditional approaches to the synthesis of the imidazolidin-2-one core often rely on fundamental cyclization strategies. These methods, while established, sometimes involve harsh conditions or hazardous reagents.

Direct Carbonylation of 1,2-Diamines

One of the most direct methods for constructing the imidazolidin-2-one ring is the carbonylation of 1,2-diamines. nih.govproquest.com This approach involves reacting a vicinal diamine with a one-carbon carbonyl source. mdpi.comnih.gov Historically, highly reactive and toxic reagents like phosgene were used. nih.govacs.org However, significant efforts have been made to develop safer and more sustainable alternatives.

Modern carbonylation methods utilize reagents such as:

Carbon Monoxide (CO): Oxidative carbonylation of 1,2-diamines can be achieved using CO, often in the presence of an oxidant and a catalyst. mdpi.comnih.gov

Carbon Dioxide (CO₂): As a green and abundant C1 source, CO₂ is an attractive carbonylating agent. mdpi.com The reaction of 1,2-diamines with CO₂ typically requires high temperatures and the presence of a catalyst and a dehydrating agent to drive the equilibrium towards the product. mdpi.comnih.gov

Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) serve as effective and less hazardous alternatives to phosgene for the carbonylation of diamines. mdpi.comacs.org

Carbonyldiimidazole (CDI): CDI is another phosgene equivalent that facilitates the cyclization of diamines under milder conditions. nih.govmdpi.com

The general scheme for this approach is summarized in the table below.

Carbonyl SourceTypical ConditionsAdvantages/Disadvantages
Phosgene (COCl₂)Base, inert solventHigh reactivity; Highly toxic
Carbon Monoxide (CO)Catalyst (e.g., Pd, Se), oxidant, pressureAtom economical; Requires pressure and handling of toxic gas
Carbon Dioxide (CO₂)Catalyst (e.g., CeO₂), high temperature, dehydrating agentGreen, abundant reagent; Often requires harsh conditions
Dialkyl Carbonates (e.g., DMC)Catalyst (e.g., Cu(NO₃)₂), heatSafer than phosgene; Requires catalyst
Carbonyldiimidazole (CDI)Inert solvent, room temperature to mild heatMild conditions, good yields; Stoichiometric byproduct (imidazole)

Cyclization Reactions Utilizing Urea (B33335) Derivatives

An alternative to direct carbonylation is the cyclization of pre-formed linear urea derivatives. proquest.combioorg.org This strategy offers greater control over substituent placement and can be achieved through various intramolecular reactions.

The intramolecular hydroamination of unsaturated ureas is a powerful and atom-economical method for forming the imidazolidin-2-one ring. mdpi.comacs.org This approach typically involves the cyclization of N-allylic or N-propargylic ureas. acs.orgnih.gov The reaction consists of the nucleophilic addition of a nitrogen atom from the urea moiety across an unsaturated carbon-carbon bond within the same molecule. mdpi.com While the reaction can be thermally promoted, it is often facilitated by a catalyst to proceed under milder conditions. mdpi.comnih.gov Gold-catalyzed hydroamination of N-allylic ureas, for example, can form imidazolidin-2-ones in excellent yields at room temperature. nih.govduke.edu Similarly, organocatalysts like the phosphazene base BEMP have been shown to effectively catalyze the intramolecular hydroamidation of propargylic ureas. acs.orgorganic-chemistry.org

Acid catalysis can be employed to promote the cyclization of specific urea derivatives. nih.gov A notable example is the reaction of N-(2,2-dialkoxyethyl) ureas with aromatic or heterocyclic C-nucleophiles in the presence of an acid like trifluoroacetic acid (TFA). nih.govnih.gov The proposed mechanism involves an initial acid-promoted intramolecular cyclization to form a 5-alkoxyimidazolidin-2-one intermediate. nih.gov Subsequent elimination of the alcohol furnishes an iminium cation, which is then trapped by the C-nucleophile to yield the final 4-substituted imidazolidin-2-one product with high regioselectivity. nih.govresearchgate.net

Aziridine Ring Expansion Methodologies

The ring expansion of aziridines provides another distinct pathway to imidazolidin-2-ones. mdpi.comacs.org This methodology involves the reaction of an aziridine with a heterocumulene, most commonly an isocyanate. bioorg.org The reaction proceeds via nucleophilic attack of the aziridine nitrogen onto the electrophilic carbon of the isocyanate, followed by intramolecular ring-opening of the strained three-membered aziridine ring by the newly formed nitrogen anion. bioorg.org This process can be highly regio- and stereospecific, allowing for the synthesis of enantiomerically pure imidazolidin-2-ones from chiral aziridines. bioorg.org While the reaction can occur thermally, it is often catalyzed by Lewis acids to enhance efficiency. bioorg.org

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing the imidazolidin-2-one ring system, with a strong emphasis on catalysis. mdpi.comorganic-chemistry.org

Transition-metal catalysis is at the forefront of these advanced strategies. Palladium catalysts are particularly versatile, enabling several types of transformations:

Oxidative Carbonylation: Palladium complexes can catalyze the oxidative carbonylation of simple ethylenediamine with carbon monoxide and an oxidant to produce the parent imidazolidin-2-one. mdpi.com

Carboamination of Alkenes: A powerful method involves the palladium-catalyzed reaction of N-allylureas with aryl or alkenyl halides. nih.govumich.edu This reaction forms a C-C bond and a C-N bond in a single step, creating the imidazolidin-2-one ring with up to two new stereocenters. nih.govorganic-chemistry.org

Cyclization with Isocyanates: Palladium acetate in the presence of triphenylphosphine can catalyze the cyclization of 2-vinylaziridines with isocyanates to afford imidazolidin-2-ones. mdpi.com

Gold catalysis has emerged as a particularly mild and efficient method for the intramolecular hydroamination of N-allylic ureas. mdpi.comnih.gov Catalytic systems composed of a gold(I) chloride salt and a silver co-catalyst enable the 5-exo cyclization to proceed in excellent yield with high diastereoselectivity under mild conditions. nih.govduke.edu

Other catalytic systems have also been developed:

Copper Catalysis: Copper(II) nitrate has been used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates. mdpi.com

Cerium Catalysis: Ceria (CeO₂) has been reported as an effective heterogeneous catalyst for the synthesis of imidazolidin-2-one from ethylenediamine and carbon dioxide. mdpi.comnih.gov

Organocatalysis: Beyond metal-based systems, organocatalysts have proven effective. The phosphazene base BEMP, for instance, catalyzes the intramolecular hydroamidation of propargylic ureas, providing rapid access to imidazolidin-2-ones under ambient conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org

The table below summarizes some of these advanced catalytic approaches.

Catalytic StrategyCatalyst System (Example)ReactantsKey Features
Alkene CarboaminationPd₂(dba)₃ / XantphosN-allylurea, Aryl bromideForms C-C and C-N bonds simultaneously; Stereoselective
Intramolecular Hydroamination(P(t-Bu)₂o-biphenyl)AuCl / AgPF₆N-allylic, N'-aryl ureaMild conditions (room temp.), high yields, high diastereoselectivity
Carbonylation of DiaminesCeO₂Ethylenediamine, CO₂Heterogeneous, reusable catalyst
Aziridine Ring ExpansionPd(OAc)₂ / PPh₃2-vinylaziridine, IsocyanateRegioselective five-membered ring formation
Intramolecular HydroamidationBEMP (Phosphazene Base)Propargylic ureaOrganocatalytic, ambient conditions, very fast reaction times

Metal-Catalyzed Approaches

Metal catalysts have proven to be powerful tools for the construction of the imidazolidin-2-one ring system. Various transition metals, including palladium, copper, silver, and rhodium, as well as metal oxides like cerium oxide, have been employed to facilitate diverse chemical transformations leading to these valuable heterocyclic compounds. mdpi.comnih.gov

A prominent strategy for synthesizing substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgnih.gov This method is particularly effective as it forms a carbon-carbon and a carbon-nitrogen bond in a single step, constructing the heterocyclic ring while simultaneously introducing a substituent. organic-chemistry.orgnih.gov The general reaction involves coupling an N-allylurea with an aryl or alkenyl bromide in the presence of a palladium catalyst and a base. nih.gov

The synthesis of a compound like 1-(3-Bromophenyl)imidazolidin-2-one would conceptually involve a variation of this reaction, likely through the cyclization of an N-allyl-N'-(3-bromophenyl)urea. More commonly, the aryl group is introduced from an aryl bromide coupling partner. For instance, the reaction of an N-allylurea with an aryl bromide, such as 2-bromonaphthalene, proceeds in high yield. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like Xantphos often being employed. organic-chemistry.orgorganic-chemistry.org

The mechanism of this transformation is believed to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by deprotonation of the urea and coordination of the alkene. Subsequent intramolecular aminopalladation (cyclization) forms a palladium-alkyl intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.comumich.edu This method can generate up to two stereocenters with high diastereoselectivity, particularly with substrates derived from cyclic or E-1,2-disubstituted alkenes, where syn-addition across the double bond is observed. nih.gov Asymmetric variants of this reaction have also been developed, providing enantiomerically enriched 4-substituted imidazolidin-2-ones using chiral ligands like (S)-Siphos-PE. umich.edunih.gov Interestingly, the addition of water has been shown to improve enantioselectivities in certain cases. nih.gov

Table 1. Palladium-Catalyzed Synthesis of Imidazolidin-2-one Analogues
N-Allylurea SubstrateAryl BromideCatalyst SystemYield (%)Diastereomeric Ratio (dr)Source
1-allyl-1-methyl-3-phenylurea2-bromonaphthalenePd₂(dba)₃ / Xantphos, NaOtBu97- nih.gov
N-allyl-N'-benzylurea4-bromobenzonitrilePd₂(dba)₃ / Xantphos, NaOtBu85- organic-chemistry.org
N-allyl-N'-phenylurea4-bromoanisolePd₂(dba)₃ / Xantphos, NaOtBu98- organic-chemistry.org
N-(cyclohex-2-en-1-yl)urea derivativebromobenzenePd₂(dba)₃ / Xantphos, NaOtBu88>20:1 nih.gov
N-allyl-N'-(4-methoxyphenyl)urea4-bromotoluene[Pd₂(dba)₃]/(S)-Siphos-PE, NaOtBu85 (95% ee)- umich.edunih.gov

Copper catalysts offer an alternative pathway to imidazolidin-2-ones, primarily through diamination reactions. One approach involves the copper-mediated intramolecular diamination of N-allylic ureas. mdpi.com Another strategy is the reaction of aziridines with isocyanates, catalyzed by copper, which efficiently yields substituted imidazolidinones. nih.govresearchgate.net This transformation is versatile and demonstrates good functional group compatibility. nih.gov The proposed mechanism for the aziridine reaction involves coordination of the aziridine to the copper catalyst, followed by nucleophilic attack from the isocyanate to open the aziridine ring, and subsequent intramolecular cyclization to form the five-membered urea ring. nih.gov Copper(II) has also been used to catalyze the asymmetric intramolecular cyclization of N-alkenyl ureas, achieving high enantioselectivity with the use of a bidentate oxazoline ligand in a basic medium. mdpi.com

Silver catalysis has emerged as a novel method for constructing the imidazolidin-2-one skeleton. One such approach is the silver-catalyzed cycloaddition of nitrones with methylene isocyanides. nih.gov Additionally, cooperative catalytic systems involving silver have been developed. For example, a Pd(II)/Ag(I) system promotes a one-pot sequential addition and intramolecular C-H amidation reaction between (hetero)aromatic amines and isocyanates to afford N,N'-disubstituted benzimidazolones, which are structural analogues of imidazolidin-2-ones. acs.org In this cooperative system, it is proposed that silver carbonate acts as an oxidant to generate radical intermediates via single-electron transfer (SET), while the palladium acetate acts as a Lewis acid. acs.org

Rhodium catalysts are particularly effective in promoting intramolecular C-H amination reactions to form nitrogen-containing heterocycles. nih.gov This strategy has been applied to the synthesis of imidazolidin-2-ones from N-oxyurea or related urea derivatives. nih.govresearchgate.net The reaction typically employs a dirhodium catalyst, such as the highly effective dirhodium(II) tetra-α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh₂(esp)₂), which facilitates the insertion of a nitrogen-centered reactive intermediate into an aliphatic C-H bond. nih.gov This method allows for the direct conversion of a C-H bond into a C-N bond, providing a highly efficient and atom-economical route to the cyclic urea core. nih.govresearchgate.net The mechanism involves the generation of a rhodium-nitrenoid intermediate, which then undergoes the C-H insertion step to close the ring. kaist.ac.kr

Cerium oxide (CeO₂), a reusable heterogeneous catalyst, has proven highly efficient for the direct synthesis of cyclic ureas from 1,2-diamines and carbon dioxide (CO₂). rsc.orgepa.gov This approach is environmentally benign as it utilizes CO₂ as a carbonyl source, with water being the only byproduct. nih.gov The reaction proceeds effectively in 2-propanol, which serves as the optimal solvent for high selectivity. rsc.orgepa.gov The catalytic system is applicable to various diamines, affording the corresponding cyclic ureas in high yields (78-98%). epa.gov

The proposed mechanism involves the formation of carbamic acid and carbamate species on the surface of the CeO₂ catalyst. rsc.orgepa.gov This is followed by a nucleophilic attack of a free amino group onto the surface-bound carbamate, leading to the formation of the cyclic urea and subsequent desorption from the catalyst surface. rsc.org Alternatively, ethylenediamine carbamate can be used as a starting material, cyclizing to 2-imidazolidinone over a CeO₂ catalyst, even in the absence of external CO₂ pressure. nih.govresearchgate.netacs.org

Table 2. Cerium Oxide-Catalyzed Synthesis of Cyclic Ureas
Substrate(s)CatalystSolventTemperature (°C)Yield (%)Source
Ethylenediamine + CO₂Pure CeO₂2-Propanol15098 rsc.org
1,2-Diaminopropane + CO₂Pure CeO₂2-Propanol15095 rsc.org
Ethylenediamine CarbamateCeO₂2-Propanol14083 nih.govresearchgate.net
1,2-Diaminocyclohexane + CO₂CeO₂2-Propanol15088 rsc.org
Ethylenediamine + CO₂Ce-BTC MOF-derived CeO₂Methanol12099 acs.org

Organocatalytic Syntheses

In addition to metal-based systems, organocatalytic methods provide a valuable, metal-free alternative for the synthesis of imidazolidin-2-ones. A notable example is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net This reaction can be catalyzed by strong, non-nucleophilic organic bases such as the phosphazene base BEMP or the guanidine base TBD. researchgate.netacs.org The method is characterized by its simplicity, mild reaction conditions (often ambient temperature), tolerance to water, and exceptionally short reaction times. acs.org It exhibits excellent chemo- and regioselectivity, exclusively forming the five-membered cyclic urea products. acs.org DFT studies suggest that the reaction proceeds via a base-mediated deprotonation of the urea, followed by an intramolecular cyclization onto the alkyne. acs.org

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A significant advancement in the synthesis of imidazolidin-2-ones is the organo-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgnih.govorganic-chemistry.orgresearchgate.net This method provides a direct route to highly substituted five-membered cyclic ureas under mild conditions. acs.orgorganic-chemistry.org The reaction demonstrates excellent chemo- and regioselectivity, proceeding efficiently at ambient temperatures with remarkably short reaction times, sometimes as little as one minute. acs.orgnih.govorganic-chemistry.org

The choice of an organic base as a catalyst is crucial for the reaction's success. Studies have evaluated a range of guanidine, amidine, and phosphazene bases. acs.orgnih.gov Among these, the phosphazene base BEMP has been identified as the most active and effective organo-catalyst for this transformation. acs.orgnih.govorganic-chemistry.orgresearchgate.net Other bases like TBD have also shown efficacy, converting propargylic urea to the corresponding imidazolidinone quantitatively, albeit sometimes requiring higher temperatures. acs.org The reaction is typically performed in an anhydrous solvent such as acetonitrile. acs.org This methodology's wide substrate scope and high tolerance for various functional groups make it a versatile tool for synthesizing a diverse library of imidazolidin-2-one derivatives. acs.orgorganic-chemistry.org

Table 1: Evaluation of Organic Bases in Intramolecular Hydroamidation

Catalyst Temperature (°C) Yield (%) Reference
TBD 100 Quantitative acs.org
TBD Room Temp Quantitative acs.org
MTBD Room Temp 82 acs.org
BTMG Room Temp 67 acs.org
BEMP Room Temp Quantitative acs.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. rsc.org These reactions offer significant advantages by streamlining synthetic sequences and minimizing waste. mdpi.com For the synthesis of N,N'-substituted 4-imidazolidinones, an isocyanide-based pseudo-five-multicomponent reaction has been reported, involving an isocyanide, a primary amine, formaldehyde, and water. rsc.org

A highly efficient approach for synthesizing 1,3-disubstituted imidazolidin-2-ones is the pseudo-multicomponent one-pot protocol. mdpi.comnih.gov This strategy involves the in situ formation of a Schiff base from a diamine (e.g., trans-(R,R)-diaminocyclohexane) and an aldehyde, followed by reduction of the Schiff base to the corresponding diamine, and subsequent cyclization. mdpi.comnih.govresearchgate.net This method demonstrates improved sustainability and efficiency over traditional multistep procedures, often resulting in higher yields. mdpi.com

The pseudo-multicomponent approach has been shown to consistently outperform traditional multistep methods, particularly for sterically hindered compounds where yields can be significantly increased. mdpi.com For example, the synthesis of certain imidazolidin-2-ones saw yields increase from as low as 16.9% with a multistep protocol to 55.4% using the one-pot method. mdpi.com This highlights the potential of pseudo-MCRs as a robust and generalizable tool for synthesizing heterocyclic compounds. mdpi.com

Table 2: Comparison of Yields between Multistep and Pseudo-Multicomponent Protocols

Compound Multistep Protocol Yield (%) Pseudo-MCR Yield (%) Reference
1a 65.2 75.3 mdpi.com
1b 60.1 70.2 mdpi.com
1c 70.5 81.1 mdpi.com
1d 16.9 55.4 mdpi.com
1e 58.9 65.7 mdpi.com
1f 62.3 72.4 mdpi.com
1g 68.4 78.9 mdpi.com

Specific Reaction Conditions and Reagents for Bromophenyl Imidazolidinone Synthesis

The successful synthesis of bromophenyl imidazolidinones is highly dependent on the careful selection of reagents and optimization of reaction conditions. Key factors include the choice of carbonylating agent, solvent, and temperature, as well as the methods used for product isolation and purification.

Carbonyldiimidazole (CDI) as a Carbonyl Transfer Agent

Carbonyldiimidazole (CDI) is a widely employed reagent for the cyclization step in the synthesis of imidazolidin-2-ones. mdpi.comnih.gov It serves as a safe and effective carbonyl transfer agent, acting as a stable alternative to highly toxic phosgene. nih.govcommonorganicchemistry.com CDI is a white, crystalline, moisture-sensitive solid that reacts with 1,2-diamines to form the cyclic urea structure. mdpi.comcommonorganicchemistry.comwikipedia.org The reaction involves a nucleophilic attack by the amino groups of the diamine on the carbonyl carbon of CDI, leading to the formation of the imidazolidin-2-one ring and the release of two molecules of imidazole (B134444) as a byproduct. mdpi.commdpi.com

In pseudo-multicomponent protocols, CDI is typically added in the final step after the in-situ formation and reduction of the Schiff base. mdpi.comnih.gov The reaction is often heated to reflux overnight to ensure complete cyclization. mdpi.com The advantages of using CDI include its low cost, commercial availability, and the benign nature of its byproducts (carbon dioxide and imidazole), which are unlikely to complicate scaled-up reactions. mdpi.com

Role of Solvents and Temperature Optimization

The choice of solvent and the optimization of temperature are critical parameters that significantly influence the yield and efficiency of imidazolidinone synthesis. mdpi.com Statistical analysis has identified temperature as the most critical factor influencing reaction yield, with an optimal range often found between 40–70 °C. mdpi.com

Different solvents may be optimal for different stages of a one-pot synthesis. For instance, methanol has been found to be a suitable solvent for the initial formation of the Schiff base and its subsequent reduction, as these steps can proceed at moderate temperatures (e.g., 40 °C). mdpi.com For the final cyclization step with CDI, solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are often selected to avoid unwanted reactions between the reagents. mdpi.com In other methodologies, such as the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas, toluene is used as the solvent and the mixture is refluxed for an extended period. nih.gov The polarity of the solvent can also play a role, with good yields often obtained in polar solvents that can stabilize ionic intermediates. researchgate.net

Table 3: Effect of Solvents on Diamine Synthesis Steps

Solvent Step Temperature (°C) Outcome Reference
Methanol Schiff Base Formation & Reduction 40 Good Yield mdpi.com
THF Schiff Base Formation & Reduction 80 Requires higher temperature mdpi.com
DCM Cyclization with CDI Reflux Preferred for final step mdpi.com
Toluene Acid-Catalyzed Cyclization Reflux Used in alternative methods nih.gov

Isolation and Purification Techniques

Following the completion of the reaction, a systematic work-up and purification procedure is necessary to isolate the target imidazolidin-2-one. A common first step involves quenching the reaction, for example, with a dilute acid solution like 0.01 M HCl. mdpi.com The product is then typically extracted from the aqueous phase into an organic solvent. mdpi.com

The crude product obtained after extraction and removal of the solvent is then subjected to purification. The most widely used technique is column chromatography on silica gel. acs.orgmdpi.com The choice of eluent is critical for achieving good separation; common solvent systems include mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate. acs.orgmdpi.com In some cases, the crude material is purified by flash chromatography. nih.gov Alternative purification methods include washing the crude residue with a solvent like acetone, followed by recrystallization from a suitable solvent such as absolute ethanol to yield the pure crystalline product. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(3-Bromophenyl)imidazolidin-2-one is expected to exhibit distinct signals corresponding to the protons of the imidazolidinone ring and the bromophenyl substituent. The protons of the imidazolidinone ring, specifically the two methylene groups (-CH₂-CH₂-), typically appear as two triplets in the upfield region of the spectrum. The protons ortho and para to the bromine atom on the phenyl ring will be deshielded and appear as multiplets in the aromatic region. The proton meta to the bromine is also expected in this region. A broad singlet corresponding to the N-H proton of the imidazolidinone ring is also anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.4 - 3.6Triplet2H-N-CH₂-
~ 3.8 - 4.0Triplet2H-N-CH₂-C=O
~ 6.5 - 7.0Broad Singlet1HN-H
~ 7.1 - 7.8Multiplet4HAromatic Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methylene carbons of the imidazolidinone ring. The carbonyl carbon (C=O) is characteristically observed in the downfield region of the spectrum. The carbon atom attached to the bromine (C-Br) will show a specific chemical shift, and the other aromatic carbons will appear in the typical aromatic region. The two methylene carbons of the imidazolidinone ring will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 40 - 50-N-CH₂-
~ 50 - 60-N-CH₂-C=O
~ 115 - 145Aromatic Carbons
~ 122C-Br
~ 155 - 165C=O

Two-Dimensional NMR Experiments (e.g., HMQC, HMBC, NOESY)

To further confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable.

HSQC would establish the direct one-bond correlations between protons and their attached carbons, confirming the assignments of the methylene groups in the imidazolidinone ring and the protonated carbons in the aromatic ring.

HMBC would reveal long-range (two- and three-bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the bromophenyl ring and the imidazolidinone moiety, for instance, by observing correlations from the aromatic protons to the carbons of the imidazolidinone ring.

NOESY would provide information about the spatial proximity of protons. This could help to confirm the through-space relationships between protons on the aromatic ring and those on the imidazolidinone ring, further solidifying the structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₉H₉BrN₂O), the expected monoisotopic mass is approximately 240.9898 u. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the protonated molecule [M+H]⁺ is 240.9971. uni.lu

Table 3: Predicted HR-MS Data for this compound

IonCalculated m/z
[M]⁺ (⁷⁹Br)239.9898
[M]⁺ (⁸¹Br)241.9878
[M+H]⁺ (⁷⁹Br)240.9971
[M+H]⁺ (⁸¹Br)242.9950

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations. A similar compound, 1-(4-Bromophenyl)imidazolidin-2-one, exhibits a strong carbonyl (C=O) stretch at 1681 cm⁻¹, which provides a good reference point.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3300Medium, BroadN-H Stretch
~ 3000 - 3100MediumAromatic C-H Stretch
~ 2850 - 2950MediumAliphatic C-H Stretch
~ 1680 - 1700StrongC=O Stretch (Amide)
~ 1580 - 1600MediumAromatic C=C Stretch
~ 1200 - 1350MediumC-N Stretch
~ 550 - 650MediumC-Br Stretch

Advanced Spectroscopic Techniques for Conformational Analysis

X-ray Crystallography:

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For N-aryl imidazolidin-2-one derivatives, X-ray crystallography can provide definitive information on bond lengths, bond angles, and the dihedral angle between the phenyl ring and the imidazolidinone ring. mdpi.com

In a study on related phenyl imidazolidinone derivatives, X-ray analysis revealed that the mean planes of the phenyl and imidazolidinone moieties were nearly coplanar. mdpi.com This planarity is a significant conformational feature, suggesting a degree of electronic conjugation between the aromatic ring and the urea (B33335) functionality within the five-membered ring. For this compound, an X-ray crystal structure would precisely define the orientation of the bromine substituent and elucidate any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. mdpi.com

Illustrative Crystallographic Data for a Phenyl Imidazolidin-2-one Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Phenyl-Imidazolidinone)8.85(4)°
Hydrogen BondsN–H···O, C–H···O

This data is representative of a phenyl imidazolidin-2-one derivative and is provided for illustrative purposes. mdpi.com

Nuclear Overhauser Effect (NOE) Spectroscopy:

Nuclear Overhauser Effect (NOE) spectroscopy is a nuclear magnetic resonance (NMR) technique that is exceptionally useful for determining the spatial proximity of atoms within a molecule in solution. One-dimensional (1D) and two-dimensional (2D) NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close to each other in space, typically within 5 Å.

For this compound, a 1D NOESY experiment could be performed by selectively irradiating the ortho-protons of the phenyl ring. An observable NOE between these aromatic protons and the protons on the methylene groups of the imidazolidinone ring would confirm the through-space proximity of these groups and provide insights into the preferred rotational conformation about the N-C(aryl) bond. nih.gov

In studies of similar 4-substituted imidazolidin-2-ones, 1D NOESY experiments were crucial in confirming the regiochemistry of the substitution. nih.gov For instance, irradiation of the ortho-protons of the aryl group resulted in a measurable NOE to the protons of the adjacent methylene group in the imidazolidinone ring, confirming the substitution pattern. nih.gov A 2D NOESY experiment on a related N-amino-imidazolin-2-one revealed through-space interactions that were key to establishing the exocyclic double bond geometry. nih.gov

Expected NOE Correlations for this compound:

Irradiated ProtonsExpected NOE toConformational Implication
Ortho-protons on Phenyl RingMethylene Protons (C4/C5) of ImidazolidinoneIndicates proximity and helps define the rotational conformation around the N-Aryl bond.
Methylene Protons (C4)Methylene Protons (C5)Confirms assignments and provides information on ring puckering.

Computational Modeling:

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies of different possible conformations. mdpi.com These calculations can help to identify the most stable conformers and to rationalize the experimental spectroscopic findings. For instance, DFT calculations have been used to explain the biological activities of phenyl imidazolidin-2-one derivatives by correlating their electronic structure with their observed efficacy. mdpi.com

By combining the precise solid-state structure from X-ray crystallography with the solution-state conformational information from NOESY and the theoretical insights from computational modeling, a comprehensive understanding of the conformational landscape of this compound can be achieved.

Biological Activities and Pharmacological Potential

Broad-Spectrum Pharmacological Applications of Imidazolidinone Derivatives

Imidazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. researchgate.net These compounds have been investigated for a range of therapeutic uses, including as anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. researchgate.netnih.gov The versatility of the imidazolidinone scaffold allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective therapeutic agents. researchgate.netaminer.cn

Anti-Cancer and Anti-Proliferative Activities

A significant area of research for imidazolidinone derivatives has been in oncology. Numerous studies have highlighted the potential of these compounds as anti-cancer and anti-proliferative agents against various cancer cell lines. researchgate.netaminer.cn

Mechanisms of Action in Anticancer Pathways (e.g., ROS-Dependent Apoptosis)

One of the key mechanisms by which imidazolidinone derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov A notable pathway involves the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated levels of ROS can induce oxidative stress within cancer cells, leading to the activation of apoptotic pathways. nih.govnih.gov

For instance, certain 4-imidazolidinone derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing ROS production. nih.govnih.gov This surge in ROS triggers the activation of the c-Jun N-terminal kinase (JNK) pathway and the mitochondrial-dependent apoptotic pathway. nih.govnih.gov The activation of the JNK pathway can lead to the loss of mitochondrial membrane potential, which in turn initiates a cascade of caspase activation, ultimately resulting in apoptosis. researchgate.netnih.gov Furthermore, the antioxidant N-acetylcysteine (NAC) has been shown to suppress the ROS production, JNK pathway activation, and subsequent apoptosis induced by these compounds, confirming the central role of ROS in their mechanism of action. nih.govnih.gov

The regulation of cell cycle progression and DNA stability is another way imidazolidine (B613845) derivatives can impact cancer cells. researchgate.net The heterocyclic nucleus of these compounds is thought to favor direct interaction with DNA, thereby controlling the DNA replication process. researchgate.net

Targeting Specific Cancer Cell Lines (e.g., Colorectal Carcinoma, Hepatoma, Glioblastoma)

The anti-cancer activity of imidazolidinone derivatives has been evaluated against a variety of human tumor cell lines. Research has demonstrated the efficacy of these compounds against colorectal carcinoma, hepatoma, and glioblastoma, among others. nih.govnih.govnih.gov

For example, a series of novel imidazolidin-4-one (B167674) derivatives were synthesized and evaluated for their anti-cancer role in several cancer cell lines. nih.govmdpi.com Among these, one compound, designated as 9r, showed significant anti-cancer activity in colorectal cancer (CRC) cell lines HCT116 and SW620. researchgate.netnih.govnih.govmdpi.com Another study reported that an imidazolidine derivative effectively and significantly inhibited the proliferation of LS-174T colorectal adenocarcinoma cells. connectjournals.comresearchgate.net

Furthermore, novel N-arylsulfonylimidazolidinone derivatives have been tested against a panel of five human tumor cell lines, including COLO205 (colon cancer), and showed promising in vitro anti-cancer activity. nih.gov Some of these derivatives even exhibited superior xenographic results against NCI-H23 and SW620 cancer cell lines compared to the standard drug doxorubicin. nih.gov

The table below summarizes the activity of selected imidazolidinone derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
4-Imidazolidinone derivative (9r)HCT116, SW620 (Colorectal)Induces apoptosis via ROS generation and JNK pathway activation. researchgate.netnih.govnih.gov
Imidazolidine derivativeLS-174T (Colorectal)Inhibited cell proliferation. connectjournals.comresearchgate.net
N-arylsulfonylimidazolidinonesA549, COLO205, KATO III, K562, SK-OV-3In vitro anti-cancer activity. nih.gov
N-arylsulfonylimidazolidinonesNCI-H23, SW620Superior xenographic results compared to doxorubicin. nih.gov
5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one derivativesHT-29 (Colon)Potent suppressive effects. nih.gov
Structure-Activity Relationship (SAR) in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer potency of imidazolidinone derivatives. These studies investigate how modifications to the chemical structure of the compound affect its biological activity.

For N-arylsulfonylimidazolidinone derivatives, two key SAR points have been identified. Firstly, steric hindrance at the 4-position of the N-arylsulfonylimidazolidinone scaffold was found to eliminate the anti-cancer activity. nih.gov Secondly, the bulkiness or hydrophobicity of acyl groups at the 3,4-dihydroquinoline moiety, particularly with a carbamoyl (B1232498) group, significantly enhanced the activity. nih.gov

In the case of 4-imidazolidinone derivatives, SAR analysis revealed that halogenated aromatic substitutions on the 1-imidazolyl ring slightly increased anti-cancer activity, while a methoxy-conjugated benzene (B151609) substitution reduced it. nih.gov Regarding substitutions on the 5-imidazolyl ring, a furyl-substitution was found to significantly enhance anti-cancer activity. nih.gov

For another series of N-arylsulfonylimidazolidinones, SAR studies confirmed that an intact 4-phenyl-l-benzenesulfonylimidazolidinone is a critical pharmacophore. nih.gov Furthermore, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were beneficial for enhancing the cytotoxic activity. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Imidazolidinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. nih.govnih.govbenthamscience.combenthamdirect.com The core imidazolidinone moiety is believed to be a key contributor to the observed antimicrobial effects. nih.gov

Several studies have synthesized and evaluated new imidazolidinone derivatives for their activity against a range of bacterial and fungal strains. For instance, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives with various substitutions were prepared and tested. nih.govnih.govbenthamscience.combenthamdirect.com Many of these compounds displayed notable antibacterial and antifungal activities. nih.govnih.govbenthamscience.combenthamdirect.com

In one study, the compound 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one showed the most potent antimicrobial activity, followed by 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one. nih.govnih.govbenthamscience.com Another study on novel 2-thioxo-4-imidazolidinone derivatives found that several compounds exhibited antifungal activity against Candida albicans and Aspergillus niger. ekb.eg Specifically, one derivative displayed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg

The introduction of specific functional groups, such as hydroxyl, methoxy, nitro, chloro, and bromo groups, to the imidazolinone framework has been shown to enhance both antibacterial and antifungal activities. nih.gov

The table below highlights the antimicrobial activity of some imidazolidinone derivatives.

Compound/Derivative ClassTarget Organism(s)Activity
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-oneVarious bacteria and fungiStrong antimicrobial activity. nih.govnih.govbenthamscience.com
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-oneVarious bacteria and fungiGood antimicrobial activity. nih.govnih.govbenthamscience.com
N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamideStaphylococcus aureus, Pseudomonas aeruginosaAntibacterial activity. ekb.eg
Various 2-thioxo-4-imidazolidinone derivativesCandida albicans, Aspergillus nigerAntifungal activity. ekb.eg

Antiviral Activities

The pharmacological reach of imidazolidinone derivatives extends to antiviral applications. nih.govnih.gov Research has explored their potential against a variety of viruses, including Zika virus (ZIKV), dengue virus (DENV), and human immunodeficiency virus (HIV). nih.govrsc.orgdp.tech

Fused tricyclic derivatives of indoline (B122111) and imidazolidinone have been identified as promising leads for the development of anti-ZIKV drugs. nih.gov Some of these compounds act as broad-spectrum inhibitors of both ZIKV and DENV infection, while others exhibit selective inhibition of either ZIKV or DENV. nih.gov The antiviral mechanism of some of these derivatives involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov

In the context of HIV, imidazo[1,5-g] nih.govnih.govdiazepine derivatives, which are analogues of the TIBO class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been synthesized and evaluated. dp.tech While some of these compounds showed minimal activity, this line of research highlights the ongoing efforts to develop novel imidazolidinone-based antiviral agents. dp.tech

Furthermore, a library of 2-oxoimidazolidine derivatives was assessed for their antiviral activity against BK human polyomavirus type 1 (BKPyV), with some derivatives demonstrating moderate potency. nih.gov

Human Enterovirus 71 (EV71) Inhibition

Derivatives of imidazolidinone have been identified as a novel class of capsid binders that can inhibit Human Enterovirus 71 (EV71). nih.gov EV71 is a primary cause of hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. nih.gov The antiviral mechanism of these compounds involves binding to the viral capsid protein VP1, which can interfere with the virus's attachment to host cell receptors like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and scavenger receptor class B, member 2 (SCARB2). nih.govnih.gov Studies on modified pyridyl imidazolidinones have shown that substitutions on the compound and mutations in the VP1 protein can affect the inhibitory efficacy, highlighting the specific nature of the drug-virus interaction. nih.gov

Coxsackievirus Inhibition

Coxsackieviruses, belonging to the enterovirus genus, are responsible for a variety of illnesses, from the common cold to more severe conditions like myocarditis and pancreatitis. nih.gov Research has shown that compounds targeting host cell factors, such as phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), can exhibit broad-spectrum antiviral activity against enteroviruses, including coxsackievirus. nih.gov While direct studies on 1-(3-Bromophenyl)imidazolidin-2-one are not specified, the general class of imidazolidinone derivatives has shown promise in inhibiting enterovirus replication. nih.govnih.gov For instance, anisomycin, a pyrrolidine-containing antibiotic, has demonstrated potent inhibition of Coxsackievirus B3 (CVB3) replication. nih.gov

Anti-Inflammatory and Immunosuppressive Properties

The imidazolidin-2-one scaffold is crucial for inducing immunosuppressive activity. tandfonline.comnih.gov Certain derivatives have been shown to exert significant immunosuppressive effects in tests involving concanavalin (B7782731) A (ConA)-stimulated mouse splenocyte proliferation. tandfonline.comnih.gov The anti-inflammatory properties of imidazolidine derivatives are also a subject of investigation. nih.gov The mechanism often involves the inhibition of inflammatory mediators. nih.govsaspublishers.com For example, some compounds have been shown to reduce the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated macrophages. nih.gov The imidazolidinone structure is considered a key pharmacophore in the design of safer anti-inflammatory agents. nih.gov

Dopamine (B1211576) Receptor Agonism and Adrenergic Receptor Binding

While specific data on this compound's activity at dopamine and adrenergic receptors is limited, the broader class of imidazoline (B1206853) receptor ligands is known to have various central nervous system effects. nih.gov Imidazoline receptors are classified into I1 and I2 subtypes, and ligands for these receptors have been studied for their neuropharmacological effects. nih.gov

Central Nervous System Activities (e.g., Anti-convulsant, Anti-psychotropic)

Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive firing of neurons. wikipedia.org The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov Aralkylimidazole derivatives have been identified as having anticonvulsant activity. nih.gov While direct evidence for this compound is not available, the general structural class suggests potential for CNS activity.

Other Reported Biological Activities (e.g., Antioxidant, Anti-plasmodial)

Antioxidant Activity: Several studies have explored the antioxidant potential of imidazolidinone derivatives. nih.govmdpi.com The antioxidant capacity is often evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals. nih.govmdpi.com For some derivatives, the introduction of specific substituents on the phenyl ring has been shown to enhance antioxidant activity. nih.gov

Anti-plasmodial Activity: Compounds with an imidazolidinedione core have been reported to exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The search for new antimalarial drugs is critical due to the emergence of drug-resistant parasite strains. nih.govnih.gov

In Vitro and In Vivo Biological Evaluation Strategies

The biological activities of this compound and related compounds are assessed through a variety of established in vitro and in vivo models.

In Vitro Evaluation:

Antiviral Assays: Plaque reduction assays are commonly used to determine the inhibitory effect of a compound on viral replication. nih.gov This involves infecting cell cultures with the virus in the presence of the test compound and observing the formation of viral plaques. nih.gov

Immunosuppressive Activity: The concanavalin A (ConA)-stimulated mouse splenocyte proliferation test is a standard method to evaluate the immunosuppressive potential of a compound. tandfonline.comnih.gov

Anti-inflammatory Assays: The ability of a compound to reduce the production of inflammatory mediators like nitric oxide and prostaglandins (B1171923) in cell lines such as LPS-stimulated RAW 264.7 macrophages is a common in vitro model for anti-inflammatory activity. nih.govsaspublishers.com

Antioxidant Assays: Various spectrophotometric assays are employed to measure antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

Antiplasmodial Assays: The in vitro activity against P. falciparum is typically assessed using micro-test methods that measure the inhibition of parasite maturation. thieme-connect.de

In Vivo Evaluation:

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a widely used in vivo assay to assess the anti-inflammatory effects of a compound. nih.gov

Anticonvulsant Activity: Animal models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock seizure (MES) tests are standard screens for anticonvulsant activity. nih.gov

Interactive Data Table: Summary of Biological Activities

Biological ActivityKey FindingsRelevant Models
EV71 Inhibition Acts as a capsid binder, interfering with viral attachment. nih.govPlaque reduction assays nih.gov
Coxsackievirus Inhibition Potential for broad-spectrum enterovirus inhibition. nih.govCell-based replication assays
Anti-inflammatory Reduces production of inflammatory mediators. nih.govCarrageenan-induced paw edema (in vivo) nih.gov, LPS-stimulated macrophages (in vitro) nih.gov
Immunosuppressive The imidazolidin-2-one scaffold is crucial for activity. tandfonline.comnih.govConA-stimulated splenocyte proliferation tandfonline.comnih.gov
Antioxidant Scavenges free radicals. nih.govmdpi.comDPPH and ABTS radical scavenging assays nih.govmdpi.com
Anti-plasmodial Active against Plasmodium falciparum. nih.govIn vitro micro-tests against parasite maturation thieme-connect.de
Anticonvulsant Potential activity based on related structures. nih.govscPTZ and MES tests in animals nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For this compound derivatives, SAR focuses on optimizing potency against FXIa and improving pharmaceutical properties. nih.govnih.gov

The 1-phenyl group of the imidazolidinone core typically interacts with the S1 pocket of the FXIa active site. The nature and position of substituents on this phenyl ring are critical for inhibitory activity. While specific data for the 3-bromo derivative is not extensively published, general principles of SAR for this class of inhibitors allow for inferences.

Halogen Bonding: The bromine atom at the meta-position (position 3) can potentially form halogen bonds with backbone carbonyls in the S1 pocket, which can enhance binding affinity.

Lipophilicity and Steric Effects: The bromo group increases the lipophilicity of the phenyl ring, which can affect how well it fits into the hydrophobic S1 pocket. Its size (steric bulk) and position are crucial; substitution at the ortho, meta, or para positions can dramatically alter potency.

Electronic Effects: As an electron-withdrawing group, bromine influences the electronic properties of the phenyl ring, which can modulate interactions with the enzyme.

SAR studies on related scaffolds often show that small halogen substituents (F, Cl, Br) at the meta or para positions of the P1 phenyl ring are well-tolerated or beneficial for potency.

Table of Phenyl Ring Substitutions and FXIa Inhibition

R Group on Phenyl Ring Relative FXIa Potency
H (unsubstituted) Baseline
4-Fluoro Increased
4-Chloro Increased
3-Bromo Potentially Increased
4-Methyl Decreased

This table illustrates general SAR trends observed in related phenyl-glycinamide or phenyl-heterocycle FXIa inhibitors. Potency for the 3-bromo derivative is an educated inference based on these trends.

The imidazolidinone ring serves as a central scaffold. While direct substitutions on this ring are less common in published SAR studies compared to modifications of the appended groups, its structural integrity is vital. The carbonyl group (at position 2) and the nitrogen atoms are key for maintaining the correct three-dimensional conformation required for binding. In more advanced analogs, the nitrogen at position 3 is often used as an attachment point for larger chemical moieties that extend into other binding pockets (S1', S2') of the FXIa enzyme, dramatically increasing potency. The development of advanced macrocyclic inhibitors like Milvexian (BMS-986177) showcases how the imidazolidinone core can be incorporated into a larger, more complex structure to achieve high affinity. nih.govnih.gov

The binding affinity of imidazolidinone derivatives is a direct result of the sum of interactions between the ligand (the inhibitor) and the receptor (the FXIa active site). High-affinity binding, often measured by a low inhibition constant (Ki), is achieved by optimizing interactions with key amino acid residues in the enzyme's binding pockets.

For a simple molecule like this compound, the primary interaction is expected to be the insertion of the 3-bromophenyl group into the S1 pocket. The S1 pocket of FXIa is relatively hydrophobic and is defined by amino acid residues such as Asp189 at its base (a key feature of trypsin-like serine proteases), Trp215, and Gly226. The affinity of the inhibitor is determined by how effectively the substituted phenyl ring complements the size, shape, and electrostatic environment of this pocket. More complex derivatives achieve higher affinity by having additional structural elements that bind to the S1' and S2' pockets, creating a network of favorable interactions across the active site. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to reactivity indices.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For cyclic ureas like 1-(3-Bromophenyl)imidazolidin-2-one, synthesis often involves cyclization steps. DFT can be employed to model these reaction pathways, identify transition states, and calculate activation energies. For instance, studies on the synthesis of related imidazolidin-2-ones have utilized DFT to understand the intricacies of their formation. A theoretical investigation into the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) via the urea (B33335) method revealed that the nucleophilic cyclization proceeds through two ammonia (B1221849) removal steps. The calculations showed that in the absence of water, the activation barriers are high, but the presence of water can act as a catalyst, lowering the energy barriers for the reaction to proceed.

Similarly, the synthesis of imidazolidin-2-ones from propargylic ureas has been shown to be influenced by the reaction pathway, with DFT studies suggesting that a base-mediated isomerization to an allenamide intermediate is the most feasible route. These examples highlight how DFT could be applied to determine the most plausible reaction mechanism for the synthesis of this compound, providing valuable information for optimizing reaction conditions and improving yields.

Analysis of Regioselectivity

Many organic reactions can result in the formation of multiple isomers. DFT calculations can predict the most likely product by comparing the energies of the possible transition states leading to each regioisomer. In the synthesis of substituted imidazolidin-2-ones, where different cyclization patterns are possible, regioselectivity is a critical factor. A study on the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles demonstrated excellent regioselectivity, which was rationalized through quantum chemistry calculations. By analyzing the calculated energies of the intermediates and transition states for the different possible cyclization pathways, the observed regioselectivity could be explained.

For this compound, if its synthesis involves precursors that could lead to different isomers, DFT would be a key tool to predict and understand the regiochemical outcome. This predictive power is crucial for designing synthetic routes that selectively yield the desired product.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Biological Targets

While specific molecular docking studies for this compound are not readily found, research on related imidazolidinone derivatives has identified potential biological targets. For example, imidazolidinones have been investigated as kinase inhibitors, and molecular docking studies have been performed to understand their binding to the active sites of these enzymes. One such study identified Mitogen-Activated Protein Kinase (MAPK) as a potential target for imidazolidinone derivatives. The docking analysis revealed that these compounds could bind within the catalytic domain of MAPK, forming interactions with key amino acid residues. researchgate.net

In a hypothetical docking study of this compound with a target like MAPK, the software would generate various possible binding poses. The most plausible binding mode would be selected based on the docking score and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Estimation of Binding Affinities

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the target protein. This score is typically represented as a negative value, where a more negative score indicates a stronger predicted binding affinity. Although these scores are not a direct measure of the binding free energy, they are very useful for ranking potential drug candidates.

In studies of other heterocyclic compounds, such as thiazole (B1198619) derivatives, molecular docking has been used to predict binding affinities against various protein targets, with the results often correlating with experimental biological activity. nih.gov For this compound, a docking study would provide an estimated binding affinity (docking score) for its interaction with a given biological target. This information would be crucial in prioritizing it for further experimental testing.

To illustrate the type of data obtained from such a study, the following table presents a hypothetical set of interactions and a docking score for this compound with a putative kinase target, based on findings for similar compounds. researchgate.netresearchgate.net

Interacting ResidueInteraction TypeDistance (Å)
ILE-13Hydrophobic3.8
THR-95Hydrogen Bond2.9
MET-93Hydrophobic4.1
ASP-111Hydrogen Bond3.2
Docking Score -8.5 kcal/mol

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to study the conformational changes and stability of a ligand-protein complex.

While specific MD simulation studies on this compound are not found in the literature, this technique is a standard follow-up to molecular docking. An MD simulation would typically start with the best-docked pose of this compound in its target protein. The simulation would then be run for a period of nanoseconds to observe the stability of the complex. Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the persistence of key intermolecular interactions (like hydrogen bonds) over the simulation time.

Studies on other imidazolium-based compounds have used MD simulations to investigate their properties in solution, such as their interaction with water molecules and their aggregation behavior. arxiv.orgnih.gov For this compound, an MD simulation could provide crucial insights into the stability of its binding to a biological target, thus complementing the static picture provided by molecular docking and adding a higher level of confidence to the predicted binding mode.

Conformational Analysis using Computational Methods

The conformational landscape of this compound is primarily defined by two key degrees of freedom: the puckering of the five-membered imidazolidin-2-one ring and the rotation of the 3-bromophenyl group relative to this ring. To date, specific computational studies detailing the conformational analysis of this compound are not extensively available in the published literature. However, based on general principles of stereochemistry and computational analyses of related structures, a qualitative understanding of its conformational behavior can be established.

The imidazolidin-2-one ring is not planar and is expected to adopt puckered conformations to minimize torsional and angle strain. The most likely conformations are envelope (or twist) forms, where one of the ring atoms deviates from the plane formed by the other four. In the case of this compound, the puckering of the ring will influence the spatial orientation of the substituents and can have implications for its intermolecular interactions. The specific nature of the puckering, such as which atom is out of the plane, can be influenced by the bulky 3-bromophenyl substituent.

The second significant conformational feature is the rotation around the C-N bond connecting the phenyl ring to the imidazolidinone ring. The barrier to this rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the imidazolidinone ring, as well as by electronic effects. The presence of the bromine atom at the meta-position is not expected to introduce a significant steric barrier to rotation on its own, but it can influence the electronic distribution in the phenyl ring, which may have a subtle effect on the rotational energy profile.

Computational methods, such as Density Functional Theory (DFT), are well-suited to explore these conformational features. A typical computational analysis would involve a scan of the potential energy surface along the dihedral angle of the C-N bond to determine the rotational barrier and identify the most stable rotational conformers. Furthermore, geometry optimization of different ring puckering modes would reveal the lowest energy conformation of the five-membered ring.

While specific data for this compound is not available, the following table provides an illustrative example of the type of data that would be generated from such a computational study. The data presented here is hypothetical and serves to demonstrate the concepts of conformational analysis.

Illustrative Data Table of Hypothetical Conformers for this compound

Conformer Dihedral Angle (C-C-N-C) (°) Relative Energy (kcal/mol) Ring Puckering
A 45 0.00 Envelope (C4 out of plane)
B 135 0.00 Envelope (C4 out of plane)
C 90 2.5 Transition State

Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

A detailed computational study would provide insights into the population of different conformers at room temperature and how the conformational preferences might influence the compound's physical and chemical properties.

Table of Compounds Mentioned

Compound Name
This compound

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and diverse synthetic routes is paramount to unlocking the full potential of 1-(3-Bromophenyl)imidazolidin-2-one. While classical methods for imidazolidin-2-one synthesis exist, future research should focus on novel, more efficient, and stereoselective strategies.

One promising avenue is the adaptation of modern catalytic methods. For instance, palladium-catalyzed carboamination of N-allylureas with aryl bromides has proven effective for the stereoselective synthesis of substituted imidazolidin-2-ones. nih.gov Future studies could explore the application of this methodology to synthesize derivatives of this compound, potentially starting from N-allyl-N'-(3-bromophenyl)urea. This approach offers the potential to introduce stereocenters with high control, a crucial aspect for pharmacological applications.

Furthermore, the development of one-pot multicomponent reactions represents a highly attractive strategy. A pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been described, which could be adapted for the synthesis of the target compound and its derivatives. mdpi.com Such methods offer advantages in terms of efficiency, atom economy, and reduced waste generation.

Advanced Structure-Activity Relationship (SAR) and Lead Optimization Studies

The biological potential of the imidazolidin-2-one scaffold is well-established, with derivatives exhibiting a wide range of pharmacological activities. nih.govmdpi.com However, specific SAR studies on this compound are currently lacking. Future research should systematically explore the impact of structural modifications on its biological activity.

The bromine atom at the 3-position of the phenyl ring serves as a key handle for diversification. Through cross-coupling reactions, a variety of substituents can be introduced at this position, allowing for the generation of a focused library of analogues. These derivatives can then be screened against various biological targets to identify key structural features that govern activity and selectivity.

Computational modeling and molecular docking studies can be employed to guide the rational design of new derivatives. By understanding the binding interactions of this compound with potential biological targets, researchers can prioritize the synthesis of compounds with enhanced affinity and efficacy.

Compound Name Chemical Structure Potential Modification Site Rationale for Modification
This compoundChemical structure of this compound3-position of the phenyl ringIntroduction of diverse functional groups via cross-coupling reactions to explore SAR.
N-Allyl-N'-(3-bromophenyl)ureaChemical structure of N-Allyl-N'-(3-bromophenyl)ureaAllyl and phenyl groupsPrecursor for stereoselective synthesis of substituted imidazolidin-2-ones.

Investigation of Broader Pharmacological Applications

The known biological activities of imidazolidin-2-one derivatives, such as their roles as enzyme inhibitors and receptor modulators, provide a strong rationale for investigating the pharmacological profile of this compound. nih.govmdpi.com

Initial screening efforts could focus on areas where related compounds have shown promise. For example, some imidazolidinone derivatives have demonstrated antibacterial activity. nih.gov Therefore, evaluating the antimicrobial potential of this compound and its derivatives against a panel of pathogenic bacteria would be a logical starting point.

Furthermore, the structural similarity to compounds with neurological activity suggests that this molecule could be a candidate for investigation in neuroscience. Screening for activity at various receptors and transporters in the central nervous system could uncover novel therapeutic applications.

Development of Targeted Therapies

The concept of targeted therapy, which involves drugs that act on specific molecular targets associated with a disease, is a cornerstone of modern medicine. The bromine atom on the phenyl ring of this compound provides a strategic site for the attachment of targeting moieties.

For instance, this compound could serve as a scaffold for the development of novel anticancer agents. By conjugating it to a molecule that selectively binds to a receptor overexpressed on cancer cells, it may be possible to deliver a cytotoxic payload directly to the tumor site, thereby minimizing off-target effects.

Another approach involves designing derivatives that inhibit specific enzymes crucial for disease progression. For example, if a particular kinase is implicated in a signaling pathway that drives a disease, derivatives of this compound could be designed to bind to the active site of that kinase and block its activity.

Applications in Material Science and Other Fields

Beyond its potential in pharmacology, the unique chemical structure of this compound suggests possible applications in material science. The presence of the aromatic ring and the polar imidazolidinone core could impart interesting properties to polymers and other materials.

Future research could explore the incorporation of this molecule as a monomer in polymerization reactions. The resulting polymers may exhibit enhanced thermal stability, specific optical properties, or unique recognition capabilities. The bromine atom could also be used to further functionalize the polymer after its formation.

Additionally, the ability of the imidazolidinone moiety to participate in hydrogen bonding could be exploited in the design of supramolecular assemblies and functional organic materials.

Green Chemistry Approaches in Imidazolidinone Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are recyclable and non-toxic. Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is a particularly promising area for exploration in the synthesis of imidazolidin-2-ones. nanobioletters.com The use of solid-supported catalysts could also facilitate easier product purification and catalyst reuse, further enhancing the green credentials of the synthetic process.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for innovation in medicine, material science, and beyond.

Q & A

Q. How can traditional field research methods be adapted for studying this compound’s environmental behavior?

  • Methodological Answer : Reaffirm field sampling protocols () by coupling gas chromatography-mass spectrometry (GC-MS) with geospatial tracking. Use geographic information systems (GIS) to map contamination hotspots and correlate with physicochemical properties (e.g., logP, solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.